6-Bromo-3-(1,2,4-triazol-4-yl)quinoline
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Overview
Description
6-Bromo-3-(1,2,4-triazol-4-yl)quinoline is a heterocyclic compound that combines a quinoline ring with a triazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The presence of both bromine and triazole groups in its structure imparts unique chemical properties that make it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(1,2,4-triazol-4-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with a quinoline derivative and a triazole precursor.
Bromination: The quinoline derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Triazole Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and click reactions to ensure high yield and purity. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(1,2,4-triazol-4-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline and triazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, thiols, and amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce quinoline N-oxides.
Scientific Research Applications
6-Bromo-3-(1,2,4-triazol-4-yl)quinoline has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: Used as a probe to study biological processes and interactions at the molecular level.
Material Science: Employed in the development of novel materials with specific electronic and photophysical properties.
Chemical Biology: Utilized in the design of bioorthogonal reactions and labeling techniques for studying biomolecules in living systems.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(1,2,4-triazol-4-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the quinoline ring can intercalate with DNA or interact with protein active sites. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(1,2,3-triazol-4-yl)quinoline: Similar structure but with a different triazole isomer.
6-Chloro-3-(1,2,4-triazol-4-yl)quinoline: Chlorine instead of bromine at the 6-position.
6-Bromo-3-(1,2,4-triazol-4-yl)pyridine: Pyridine ring instead of quinoline.
Uniqueness
6-Bromo-3-(1,2,4-triazol-4-yl)quinoline is unique due to the specific positioning of the bromine and triazole groups, which confer distinct electronic and steric properties. These properties enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and chemical biology research .
Properties
Molecular Formula |
C11H7BrN4 |
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Molecular Weight |
275.10 g/mol |
IUPAC Name |
6-bromo-3-(1,2,4-triazol-4-yl)quinoline |
InChI |
InChI=1S/C11H7BrN4/c12-9-1-2-11-8(3-9)4-10(5-13-11)16-6-14-15-7-16/h1-7H |
InChI Key |
ZJNLATARHJITEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)N3C=NN=C3 |
Origin of Product |
United States |
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